Buparlisib

Description

Structure

3D Structure

Properties

IUPAC Name |

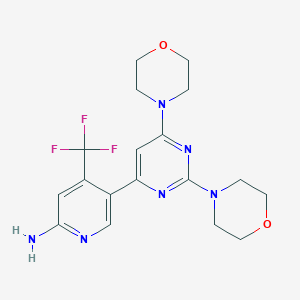

5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHUFRVAEUJCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241486 | |

| Record name | Buparlisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944396-07-0 | |

| Record name | Buparlisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944396-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buparlisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944396070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buparlisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buparlisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-5-(2,6-DIMORPHOLINOPYRIMIDIN-4-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPARLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZM2Z182GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Buparlisib: A Technical Guide to its Mechanism of Action in the PI3K Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buparlisib (BKM120) is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been extensively investigated in a variety of solid tumors and hematological malignancies.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its interaction with the PI3K/AKT/mTOR signaling pathway. The document includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows to facilitate a comprehensive understanding of this compound for research and drug development professionals.

Introduction to this compound and the PI3K Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway, often through mutations or amplification of key components, is a frequent event in human cancers, making it a prime target for therapeutic intervention.[3]

This compound is a small molecule inhibitor that targets all four isoforms of class I PI3K (p110α, p110β, p110δ, and p110γ) by competitively binding to the ATP-binding pocket of the enzyme.[2][4][5][6] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger that activates downstream signaling. The primary downstream effector of PI3K is the serine/threonine kinase AKT, which, upon activation, phosphorylates a multitude of substrates that drive cell proliferation and survival. By inhibiting PI3K, this compound effectively blocks the activation of AKT and its downstream targets, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| p110α | 52 |

| p110β | 166 |

| p110δ | 116 |

| p110γ | 262 |

| Data sourced from cell-free assays.[4][5] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| SUM149 | Triple-Negative Breast Cancer | 1.3 - 1.9 |

| 231Br | Triple-Negative Breast Cancer | 1.3 - 1.9 |

| MDA-MB-436 | Triple-Negative Breast Cancer | 1.3 - 1.9 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 1.3 - 1.9 |

| Pediatric Sarcoma Cell Lines | Ewing Sarcoma, Osteosarcoma, Rhabdomyosarcoma | 0.56 - 1.9 (Median: 1.1) |

| IC50 values represent the concentration required to inhibit cell growth by 50%.[7] |

Table 3: Summary of Clinical Efficacy of this compound in Advanced Solid Tumors

| Trial Name / Phase | Cancer Type(s) | Treatment Regimen | Efficacy Endpoint | Result |

| Phase II | Malignancies with PI3K pathway activation | This compound monotherapy | Clinical Benefit Rate | 15.1% (1 partial response, 21 stable disease) |

| BASALT-1 (Phase II) | PI3K pathway-activated NSCLC (squamous) | This compound monotherapy | Overall Response Rate | 3.3% |

| BASALT-1 (Phase II) | PI3K pathway-activated NSCLC (non-squamous) | This compound monotherapy | Overall Response Rate | 3.0% |

| Phase I | ER+ metastatic breast cancer | This compound + Fulvestrant | Clinical Benefit Rate | 58.6% |

| Phase I | Advanced leukemias | This compound monotherapy | Median Overall Survival | 75 days |

| NSCLC: Non-Small Cell Lung Cancer; ER+: Estrogen Receptor Positive.[8][9][10][11] |

Signaling Pathway and Experimental Workflow Diagrams

This compound's Mechanism of Action in the PI3K/AKT/mTOR Pathway

Caption: this compound inhibits PI3K, blocking the downstream AKT/mTOR signaling pathway.

Experimental Workflow for Assessing this compound's In Vitro Efficacy

Caption: A typical workflow for evaluating the in vitro efficacy of this compound.

Detailed Experimental Protocols

In Vitro PI3K HTRF Kinase Assay

This protocol is adapted for determining the in vitro inhibitory activity of this compound against class I PI3K isoforms using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ)

-

This compound

-

PI3-Kinase HTRF Assay Kit (containing PIP2 substrate, ATP, stop solution, and HTRF detection reagents)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM.

-

Assay Reaction: a. In a 384-well plate, add 0.5 µL of the diluted this compound or DMSO (for control wells). b. Add 14.5 µL of the PI3K enzyme/lipid working solution to each well. c. Initiate the kinase reaction by adding 5 µL of the ATP working solution to all wells. d. Incubate the plate at room temperature for 30 minutes.

-

Detection: a. Stop the reaction by adding 5 µL of the stop solution to each well. b. Add 5 µL of the HTRF detection mix to each well. c. Seal the plate and incubate at room temperature for 2 hours, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader at excitation and emission wavelengths of 320 nm and 620/665 nm, respectively.

-

Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the HTRF ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12][13][14][15]

Cell Viability (MTT) Assay

This protocol outlines the procedure for determining the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as vehicle controls. c. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium only wells). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.[16][17][18]

Western Blotting for Phospho-Akt (Ser473)

This protocol describes the detection of phosphorylated AKT (p-Akt) at Serine 473, a key downstream marker of PI3K pathway activation, following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-pan-Akt

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). c. Wash cells with ice-cold PBS and lyse them with lysis buffer. d. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-p-Akt antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

-

Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.

-

Stripping and Re-probing (for total Akt): a. Strip the membrane using a stripping buffer. b. Block the membrane again and probe with the anti-pan-Akt primary antibody, followed by the secondary antibody and detection as described above.

-

Data Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.[19][20][21][22]

Conclusion

This compound is a well-characterized pan-class I PI3K inhibitor that effectively abrogates signaling through the PI3K/AKT/mTOR pathway. Its mechanism of action has been extensively validated in a multitude of preclinical models, demonstrating potent anti-proliferative and pro-apoptotic effects in cancer cells with a dysregulated PI3K pathway. While clinical activity has been observed, further research is ongoing to identify patient populations that will derive the most benefit from this compound, potentially in combination with other targeted therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other PI3K pathway inhibitors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Deconvolution of this compound's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor this compound (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Safety and Efficacy of this compound (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A phase 1 trial of BKM120 (this compound) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. texaschildrens.org [texaschildrens.org]

- 18. researchhub.com [researchhub.com]

- 19. ccrod.cancer.gov [ccrod.cancer.gov]

- 20. bio-rad.com [bio-rad.com]

- 21. pubcompare.ai [pubcompare.ai]

- 22. youtube.com [youtube.com]

Buparlisib (BKM120/AN2025): A Preclinical and Developmental In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buparlisib, also known as BKM120 and subsequently AN2025, is a potent, orally bioavailable, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. Developed initially by Novartis, it targets all four class I PI3K isoforms (α, β, γ, and δ), key components of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is frequently dysregulated in a multitude of human cancers, making it a prime target for therapeutic intervention.[2] Preclinical studies have extensively demonstrated this compound's ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in various models.[3][4] Despite promising preclinical data, its clinical development has faced challenges, particularly concerning its toxicity profile, which has limited its therapeutic window.[5][6] This technical guide provides a comprehensive overview of the preclinical studies and development history of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Development History and Rationale

This compound was developed by Novartis as a small molecule inhibitor designed to interfere with the PI3K/AKT/mTOR signaling cascade, a critical pathway often implicated in oncogenesis and resistance to therapies.[1] The rationale for its development was based on the frequent activation of this pathway in various malignancies through mechanisms such as mutations in PIK3CA, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[2][5]

The development timeline of this compound has seen it advance through numerous preclinical and clinical trials for a range of solid tumors and hematological malignancies, including breast cancer, glioblastoma, and head and neck squamous cell carcinoma (HNSCC).[1][6][7] While its journey in breast cancer was halted due to an unfavorable risk-benefit profile, it continues to be investigated, with Adlai Nortye now leading its development under the identifier AN2025, particularly for HNSCC.[6][8]

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

This compound functions as an ATP-competitive inhibitor of all four class I PI3K isoforms.[5][9] By binding to the ATP-binding pocket of the PI3K enzyme, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][5] This inhibition blocks the subsequent activation of downstream effectors, most notably the serine/threonine kinase AKT. The suppression of AKT activation leads to the modulation of a cascade of downstream proteins involved in cell cycle progression, proliferation, survival, and metabolism.[2]

Preclinical Efficacy: In Vitro and In Vivo Studies

In Vitro Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines.

This compound is a selective inhibitor of class I PI3K isoforms with less activity against other lipid and protein kinases.

| Target | IC50 (nM) |

| p110α | 52 |

| p110β | 166 |

| p110δ | 116 |

| p110γ | 262 |

| Vps34 | 2400 |

| mTOR | 4600 |

| DNAPK | >5000 |

| PI4Kβ | >25000 |

| Table 1: this compound biochemical inhibitory activity against PI3K isoforms and other kinases.[10] |

The anti-proliferative effects of this compound have been evaluated in numerous cancer cell lines, with IC50 values varying depending on the genetic background of the cells.

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian | 0.1 - 0.7 (GI50) |

| U87MG | Glioblastoma | 0.1 - 0.7 (GI50) |

| MCF7 | Breast | 0.1 - 0.7 (GI50) |

| DU145 | Prostate | 0.1 - 0.7 (GI50) |

| SNU-601 | Gastric | 0.816 |

| Pediatric Sarcoma (median) | Sarcoma | 1.1 |

| Table 2: Anti-proliferative activity of this compound in various cancer cell lines.[10][11] |

In Vivo Antitumor Activity

Preclinical in vivo studies using tumor xenograft models have corroborated the in vitro findings, showing significant tumor growth inhibition and prolonged survival.

| Xenograft Model | Cancer Type | Dosing | Observed Effect |

| A2780 | Ovarian | 60 mg/kg, daily | Significant tumor growth inhibition |

| U87MG | Glioblastoma | 30 and 60 mg/kg, daily | Significant single-agent activity |

| Patient-Derived GBM | Glioblastoma | Not specified | Prolonged survival and reduced tumor volume |

| SUM149 | Inflammatory Breast Cancer | 25 mg/kg, 5 days on/2 days off | Inhibition of tumor growth |

| Table 3: In vivo antitumor efficacy of this compound in xenograft models.[2][5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

PI3K Enzyme Assay

Methodology: this compound, dissolved in DMSO, is serially diluted and added to a 384-well plate.[10] The enzymatic reaction is initiated by adding the respective PI3K isoform and the lipid substrate, phosphatidylinositol (PI), in an appropriate assay buffer.[10] ATP is then added to start the kinase reaction.[10] After a defined incubation period, the reaction is terminated, and the amount of remaining ATP is quantified using a luminescence-based assay, such as the KinaseGlo kit.[10] The luminescence signal is inversely proportional to the PI3K enzyme activity. IC50 values are calculated from the dose-response curves.[10]

Cell Proliferation Assay (MTT/CellTiter-Glo)

Methodology: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[11] The following day, the cells are treated with a range of concentrations of this compound or vehicle control (DMSO).[11] After a 72-hour incubation period, cell viability is assessed.[11] For MTT assays, the MTT reagent is added, and after incubation, the formazan crystals are dissolved, and the absorbance is read.[12] For CellTiter-Glo assays, the reagent is added to measure the ATP content, which correlates with the number of viable cells, and luminescence is measured.[10] The results are used to generate dose-response curves and calculate IC50 values.[11]

Western Blot Analysis

Methodology: Cells are treated with this compound at various concentrations and for different durations.[1] Following treatment, cells are lysed, and protein concentrations are determined.[1] Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then blocked and incubated with primary antibodies against key proteins in the PI3K/AKT pathway, such as phospho-AKT (Ser473), total AKT, phospho-S6, and total S6.[6] After washing, the membranes are incubated with secondary antibodies, and the protein bands are visualized using a chemiluminescence detection system.[6]

In Vivo Tumor Xenograft Study

Methodology: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[5] Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[5] this compound is administered orally at specified doses and schedules.[5] Tumor volumes are measured regularly with calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis, such as western blotting or immunohistochemistry, to assess target modulation.[2]

Pharmacokinetics

Pharmacokinetic studies in preclinical models and early clinical trials have shown that this compound is rapidly absorbed, with a half-life that supports once-daily dosing.[4] In a phase I study in Japanese patients, the time to maximum concentration (Tmax) was 1.0–1.5 hours post-dose.[4] Steady-state exposure levels considered to be efficacious based on preclinical models were achieved at doses of 50 mg/day and above.[4]

Conclusion

This compound has a well-documented preclinical profile as a potent pan-class I PI3K inhibitor with significant antitumor activity in a variety of cancer models. Its development history highlights both the promise of targeting the PI3K pathway and the challenges associated with the toxicity of pan-isoform inhibition. The in-depth technical data and experimental methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working on PI3K inhibitors and related signaling pathways. Future efforts in this area may focus on more isoform-selective inhibitors or combination strategies to enhance efficacy and mitigate toxicity, building upon the foundational knowledge gained from the preclinical and clinical investigation of this compound.

References

- 1. Preclinical and clinical evaluation of this compound (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment with the PI3K inhibitor this compound (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research update on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I dose-escalation study of this compound (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A phase 1 trial of BKM120 (this compound) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor this compound (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Buparlisib (BKM120): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buparlisib, also known as BKM120, is a potent, orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor developed by Novartis.[1][2] As a member of the 2,6-dimorpholino pyrimidine derivative family, it competitively binds to the ATP-binding pocket of all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), playing a significant role in inhibiting cell proliferation, promoting apoptosis, and blocking angiogenesis by antagonizing the PI3K/AKT/mTOR pathway.[3][4] This document provides an in-depth technical overview of the discovery, mechanism of action, synthesis, and key experimental protocols related to this compound, intended for professionals in the field of drug development and oncology research.

Discovery and Rationale

The PI3K/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently activated signaling pathways in human cancers, making it a critical therapeutic target.[5][6] Its activation can be triggered by various genetic alterations, including mutations in the PIK3CA gene (encoding the p110α catalytic subunit) or loss-of-function mutations in the tumor suppressor PTEN.[6] This constitutive activation promotes cell growth, survival, and resistance to therapy.[7]

The development of this compound was driven by the need for a potent inhibitor that could target all Class I PI3K isoforms, thereby providing a broad-spectrum approach to treating cancers with a dysregulated PI3K pathway.[1][3] The discovery process began with screening libraries of compounds, which identified the 2,6-dimorpholino pyrimidine scaffold as a promising starting point. Through structure-activity relationship (SAR) studies and optimization of its pharmacological properties, this compound (BKM120) was identified as a lead candidate with excellent brain penetration and oral bioavailability, suitable for clinical development.[7][8]

Mechanism of Action

This compound functions by competitively binding to the ATP-binding site in the lipid kinase domain of the Class I PI3K isoforms.[3] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream kinases such as PDK1 and AKT. By blocking PIP3 production, this compound effectively halts the activation of the entire PI3K/AKT/mTOR signaling cascade.[9] This leads to the inhibition of critical cellular processes that drive tumorigenesis, including cell cycle progression, cell growth, and survival, ultimately promoting apoptosis in cancer cells.[4]

Biochemical and Cellular Activity

This compound is a potent inhibitor of all four Class I PI3K isoforms, with IC50 values in the nanomolar range. Its activity extends to common activating mutations of p110α. However, it shows significantly less potency against other related kinases, highlighting its selectivity.[10]

| Target | IC50 (nM) |

| p110α (wild-type) | 52[11][12][13][14] |

| p110β | 166[11][12][13][14] |

| p110δ | 116[11][12][13][14] |

| p110γ | 262[11][12][13][14] |

| p110α-H1047R mutant | 58[15] |

| p110α-E545K mutant | 99[15] |

| Vps34 | >2,000[16] |

| mTOR | >5,000[16] |

| DNA-PK | >5,000[16] |

In cellular assays, this compound demonstrates potent anti-proliferative activity across a wide panel of cancer cell lines, with particular sensitivity observed in cells harboring PIK3CA mutations or PTEN loss.[10][14] For instance, in multiple myeloma (MM) cell lines, this compound treatment resulted in dose-dependent growth inhibition, with IC50 values ranging from <1 µM to over 10 µM after 24 hours of treatment.[15]

Synthesis of this compound

The chemical synthesis of this compound (5-(2,6-dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine) can be achieved through various routes. A common method involves a multi-step process starting from 2,4,6-trichloropyrimidine.[8] A patented process outlines a convergent synthesis strategy, which is efficient for large-scale production.[2]

The key steps in one described synthesis are:[2]

-

Formation of Intermediate 4: Reaction of 2,4,6-trichloropyrimidine (Compound 2) with morpholine (Compound 3) to yield 2,4-dimorpholino-6-chloropyrimidine.

-

Formation of this compound: A Suzuki coupling reaction between the chlorinated pyrimidine intermediate (Compound 4) and a pyridine-boronic acid derivative. This derivative is formed in situ from 5-bromo-4-(trifluoromethyl)pyridin-2-amine (Compound 6) and bis(pinacolato)diboron (Compound 5) in the presence of a palladium catalyst.[2]

Key Experimental Protocols

PI3K Enzyme Inhibition Assay (Biochemical)

This protocol determines the IC50 of this compound against PI3K isoforms.

-

Objective: To measure the 50% inhibitory concentration (IC50) of this compound against p110 isoforms.

-

Principle: A luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).

-

Materials:

-

Recombinant PI3K enzymes (p110α, β, δ, γ).

-

Substrate: 1-α-phosphatidylinositol (PI).

-

ATP.

-

This compound (BKM120) dissolved in DMSO.

-

Assay Buffer: 10 mM Tris pH 7.5, 5 mM MgCl₂, 20 mM NaCl, 1 mM DTT, 0.05% CHAPS.

-

Kinase-Glo® Luminescence Kinase Assay kit.

-

384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Distribute 1.25 µL of each dilution into a 384-well plate.[13]

-

Prepare a reaction mixture containing 10 nM of the respective PI3K isoform and 5 µg/mL PI in the assay buffer.[13]

-

Add 25 µL of the reaction mixture to each well containing the inhibitor.

-

Initiate the kinase reaction by adding 25 µL of 2 µM ATP in assay buffer to each well.[13]

-

Incubate the plate at room temperature until approximately 50% of the ATP is consumed in the control (no inhibitor) wells.

-

Stop the reaction by adding 25 µL of Kinase-Glo® solution to each well.[13]

-

Incubate for 5 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (Cell-Based)

This protocol assesses the anti-proliferative effects of this compound on cancer cell lines.

-

Objective: To determine the effect of this compound on the proliferation of cancer cells and calculate the IC50 value.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cell death or proliferation inhibition.

-

Materials:

-

Cancer cell line (e.g., A2780 ovarian cancer cells).[16]

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

This compound (BKM120) dissolved in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

96-well black-walled, clear-bottom plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000 cells/well in 100 µL of medium and allow them to attach for 3-5 hours.[15]

-

Prepare serial dilutions of this compound in the growth medium. The final DMSO concentration should be kept constant (e.g., 0.1%) across all wells.[10]

-

Remove the initial medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 3 days.[15]

-

After incubation, equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

-

Conclusion

This compound (BKM120) is a well-characterized pan-Class I PI3K inhibitor that emerged from a focused drug discovery program targeting a fundamental cancer signaling pathway. Its development provided significant insights into the therapeutic potential and challenges of pan-PI3K inhibition. While its clinical progression has been hampered by toxicity, particularly neuropsychiatric effects, the extensive preclinical and clinical data generated for this compound remain invaluable.[9][17] The technical information regarding its synthesis, mechanism of action, and biological activity serves as a crucial reference for researchers developing next-generation PI3K inhibitors with improved therapeutic indices.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. US9481665B2 - Process for preparing PI3K inhibitor buparsilib - Google Patents [patents.google.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Research update on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I dose-escalation study of this compound (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. This compound is a brain penetrable pan-PI3K inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Profile of this compound and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. apexbt.com [apexbt.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Pan-PI3K Inhibitor Buparlisib: A Technical Guide to its Effects on Downstream Pathway Effectors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the molecular effects of Buparlisib (BKM120), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. We will explore its mechanism of action, its impact on key downstream signaling nodes, and the experimental methodologies used to elucidate these effects.

Introduction to this compound and the PI3K Pathway

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates a multitude of cellular processes, including proliferation, growth, survival, and motility.[1] Hyperactivation of this pathway is one of the most frequent events in human cancers, making it a prime target for therapeutic intervention.[1][2]

This compound (BKM120) is an orally bioavailable, pan-class I PI3K inhibitor that competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[3][4] By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger.[5][6] This action prevents the activation of downstream effectors, ultimately leading to the inhibition of tumor cell growth and survival.[6]

The PI3K/AKT/mTOR Signaling Pathway

The canonical PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors, which recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as phosphoinositide-dependent kinase 1 (PDK1) and AKT (also known as protein kinase B). This co-localization allows PDK1 to phosphorylate and activate AKT.

Activated AKT proceeds to phosphorylate a wide array of downstream targets, including the mammalian target of rapamycin complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating key effectors like ribosomal protein S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4]

This compound's Point of Intervention

This compound exerts its effect at the apex of the PI3K signaling cascade. By inhibiting the catalytic activity of PI3K, it directly prevents the generation of PIP3, thereby blocking all subsequent downstream signaling events.

Quantitative Effects on Downstream Effectors

Clinical and preclinical studies have quantified the impact of this compound on key downstream nodes of the PI3K pathway. The inhibition of these effectors serves as a pharmacodynamic biomarker for this compound's activity.

Inhibition of p70S6K, FOXO3a, and PRAS40

In a phase I trial involving patients with advanced leukemias, this compound treatment led to a significant suppression of downstream biomarkers.[7] Western blot analysis of patient samples before and after one cycle of this compound demonstrated a marked decrease in the phosphorylation of the mTOR target p70S6K and the AKT target FOXO3a.[7] Reverse phase protein array (RPPA) analysis also revealed a significant downregulation of PRAS40, a protein that relieves inhibitory constraints on the AKT and mTOR pathways.[7]

Table 1: Effect of this compound on Downstream Effector Phosphorylation in Leukemia Patients [7]

| Biomarker | Target of | % of Evaluable Samples Showing Decrease | Mean Quantitative Inhibition (%) | Range of Inhibition (%) |

| p-pS6K / total pS6K | mTOR | 71% (5/7) | 65 | 32 - 100 |

| p-FOXO3 / total FOXO3 | AKT | 67% (4/6) | 93 | 89 - 100 |

Effect on AKT Phosphorylation

Interestingly, the direct effect on AKT phosphorylation can be complex. While this compound is designed to prevent AKT activation, some studies have observed an induction of AKT phosphorylation.[7] This is hypothesized to be a compensatory feedback mechanism secondary to the inhibition of other signaling pathways or the relief of negative feedback loops, such as the one mediated by p70S6K.[2][7]

Modulation in Solid Tumors

In a phase 2 study of this compound in patients with metastatic triple-negative breast cancer, on-treatment biopsies showed a reduction of S6 phosphorylation in patients who achieved stable disease.[8] This suggests that effective downstream pathway inhibition is correlated with clinical activity.

In Vitro Antiproliferative Activity

This compound's inhibition of the PI3K pathway translates to potent antiproliferative effects across various cancer cell lines.[3] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this effect.

Table 2: In Vitro Cell Viability IC50 Values for this compound in Pediatric Sarcoma Cell Lines [3]

| Cell Line | Sarcoma Subtype | IC50 (µM) |

| A-204 | Rhabdomyosarcoma | 0.44 |

| Rh30 | Rhabdomyosarcoma | 0.58 |

| MNNG/HOS | Osteosarcoma | 1.10 |

| U-2 OS | Osteosarcoma | 1.50 |

| SK-ES-1 | Ewing Sarcoma | 0.75 |

Experimental Protocols

The assessment of this compound's effect on PI3K downstream effectors relies on standard molecular biology techniques.

Western Blotting for Phosphoprotein Analysis

Western blotting is the most common method to qualitatively and semi-quantitatively measure changes in protein phosphorylation.[9]

Protocol:

-

Cell Lysis: Treat cultured cancer cells with desired concentrations of this compound for a specified time. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.[10]

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate 20-40 µg of protein per lane by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel percentage depends on the molecular weight of the target proteins.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K (Thr389)) overnight at 4°C with gentle agitation.[12]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[13]

-

Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative change in phosphorylation.

Cell Viability Assays

These assays measure the dose-dependent effect of this compound on cell proliferation and cytotoxicity.

Resazurin Assay Protocol: [14]

-

Cell Seeding: Seed cells at a density of 5 x 10³ cells/well in 200 µL of culture medium in 96-well plates.

-

Drug Treatment: After allowing cells to adhere, treat them with a range of this compound concentrations (e.g., 0.001 to 100 µM) for 72 hours.

-

Reagent Addition: Add 20 µL of 0.01 mg/mL resazurin solution to each well and incubate for 4 hours at 37°C.

-

Measurement: Measure the absorbance at 560 nm and 590 nm using a multi-well spectrophotometer. The signal is proportional to the number of viable, metabolically active cells.

-

Analysis: Calculate the IC50 value, which is the drug concentration that inhibits cell growth by 50%.

MTT Assay Protocol: [15]

-

Cell Seeding and Treatment: Follow steps 1 and 2 as in the Resazurin Assay.

-

Reagent Addition: Add 10 µL of MTT solution (typically 5 mg/mL) to each well and incubate for 1-4 hours at 37°C. Viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm.

-

Analysis: Calculate cell viability relative to untreated controls and determine the IC50 value.

Feedback Loops and Resistance

A critical consideration in targeting the PI3K pathway is the existence of feedback mechanisms and crosstalk with other signaling pathways. Inhibition of PI3K by this compound can sometimes lead to the activation of parallel pathways, such as the MAPK/ERK pathway, as a compensatory survival mechanism.[7] This can ultimately lead to drug resistance. Understanding these logical relationships is crucial for designing effective combination therapies.

Conclusion

This compound effectively inhibits the PI3K pathway, leading to a quantifiable reduction in the phosphorylation and activity of key downstream effectors such as p70S6K and FOXO3a. This inhibition translates to potent antiproliferative effects in various cancer models. However, the complexity of the signaling network, including potential feedback loops and crosstalk with other pathways, underscores the importance of continued research and the rational design of combination therapies to overcome resistance and maximize clinical benefit. The experimental protocols detailed herein provide a robust framework for the continued investigation of PI3K inhibitors and their impact on cellular signaling.

References

- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor this compound (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research update on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profile of this compound and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A brief guide to good practices in pharmacological experiments: Western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 14. 4.4. Cell Viability Assay [bio-protocol.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Preclinical Application Notes and Protocols: Buparlisib and Paclitaxel Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical rationale and available data for the combination therapy of buparlisib (BKM120), a pan-class I PI3K inhibitor, and paclitaxel, a microtubule-stabilizing agent. Detailed protocols for key experimental assays are also included to facilitate further research and development of this therapeutic strategy.

Introduction

The combination of targeted therapy and conventional chemotherapy is a promising strategy to enhance anti-tumor efficacy and overcome treatment resistance. This compound targets the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell growth, proliferation, and survival.[1] Paclitaxel is a well-established chemotherapeutic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] Preclinical evidence suggests that inhibiting the PI3K pathway can sensitize cancer cells to the cytotoxic effects of taxanes like paclitaxel, providing a strong rationale for their combined use.

Data Presentation

While specific quantitative data from head-to-head preclinical studies of this compound and paclitaxel combination therapy is not extensively detailed in publicly available literature, the consistent progression of this combination into clinical trials (such as the BERIL-1 and BURAN studies in head and neck squamous cell carcinoma) is predicated on positive preclinical findings.[2][3] The following tables summarize the types of quantitative data that would be generated in typical preclinical assessments of this combination therapy.

Table 1: In Vitro Efficacy of this compound and Paclitaxel Combination Therapy

| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) | Notes |

| [Cancer Type] | This compound | [Value] | N/A | Demonstrates single-agent activity. |

| Paclitaxel | [Value] | N/A | Demonstrates single-agent activity. | |

| This compound + Paclitaxel | [Value] | [Value] | CI < 1 indicates synergy; CI = 1 indicates additive effect; CI > 1 indicates antagonism. |

Note: Specific IC50 and Combination Index values require access to primary preclinical study data not available in the public domain.

Table 2: In Vivo Efficacy of this compound and Paclitaxel Combination Therapy in Xenograft Models

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Body Weight Change (%) | Notes |

| [Cell Line] Xenograft | Vehicle Control | 0 | [Value] | Baseline for comparison. |

| This compound (dose/schedule) | [Value] | [Value] | Efficacy of single-agent this compound. | |

| Paclitaxel (dose/schedule) | [Value] | [Value] | Efficacy of single-agent paclitaxel. | |

| This compound + Paclitaxel | [Value] | [Value] | Efficacy of the combination therapy. |

Note: Specific tumor growth inhibition and body weight change percentages require access to primary preclinical study data not available in the public domain.

Signaling Pathways

The synergistic effect of combining this compound and paclitaxel can be attributed to their complementary mechanisms of action targeting key cancer cell survival pathways.

Caption: Combined effects of this compound and Paclitaxel on cancer cell signaling.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and paclitaxel in preclinical models.

In Vitro Cell Viability Assay

This protocol outlines the measurement of cell viability to determine the cytotoxic effects of this compound and paclitaxel, both as single agents and in combination.

References

Buparlisib: A Tool for Interrogating PI3K Pathway-Dependent Signaling

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Buparlisib, also known as BKM120, is a potent and orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2][3] It competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] This inhibition leads to the downstream suppression of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell proliferation, survival, growth, and metabolism. Dysregulation of this pathway is a common event in many human cancers, making it a key target for therapeutic intervention. These application notes provide a comprehensive guide for utilizing this compound to study PI3K pathway-dependent signaling in preclinical research.

Mechanism of Action

This compound exerts its effects by inhibiting the catalytic activity of class I PI3K enzymes. This action prevents the phosphorylation of key downstream effectors, most notably AKT. The reduced phosphorylation of AKT (at Ser473 and Thr308) leads to the modulation of numerous downstream targets involved in cell cycle progression and survival.[4]

PI3K Signaling Pathway Inhibition by this compound

Caption: this compound inhibits PI3K, blocking the conversion of PIP2 to PIP3 and subsequent downstream signaling.

Data Presentation

In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |

| U87 | Glioblastoma | 1.17 | [4] |

| P3 | Glioblastoma | 0.84 | [4] |

| PCNSL#11 | Primary CNS Lymphoma | <0.5 | [5] |

| A2780 | Ovarian Cancer | Not specified, but sensitive | [2] |

| U87MG | Glioblastoma | Not specified, but sensitive | [2] |

| MCF7 | Breast Cancer | Not specified, but sensitive | [2] |

| DU145 | Prostate Cancer | Not specified, but sensitive | [2] |

| ARP-1 | Multiple Myeloma | 1 - 10 | [1] |

| ARK | Multiple Myeloma | 1 - 10 | [1] |

| MM.1R | Multiple Myeloma | 1 - 10 | [1] |

| MM.1S | Multiple Myeloma | <1 | [1] |

| U266 | Multiple Myeloma | 10 - 100 | [1] |

In Vivo Efficacy of this compound

This compound has demonstrated anti-tumor activity in various xenograft models.

| Xenograft Model | Treatment | Tumor Growth Inhibition | Animal Weight Change | Reference |

| Glioblastoma (patient-derived) | 5 mg/kg, 5 days/week | Significantly reduced tumor volume and prolonged survival | Stable body weight, slight reduction noted | [4][6] |

| A2780 Ovarian Cancer | 30, 60, or 100 mg/kg, daily | Dose-dependent inhibition of p-AKT | Not specified | [2] |

| U87MG Glioblastoma | 30 and 60 mg/kg, daily | Anti-tumor activity observed | Not specified | [2] |

Experimental Protocols

Experimental Workflow for this compound Evaluation

Caption: A typical workflow for evaluating the efficacy of this compound in preclinical studies.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for PI3K Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation of AKT.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[9]

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, and anti-GAPDH (or other loading control)[9][10]

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 2-24 hours). Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[9] Incubate the membrane with the primary antibody overnight at 4°C.[9][10]

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL reagent and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-AKT signal to total AKT and the loading control.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Scale for animal weight measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in PBS or a mixture of PBS and Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 30-60 mg/kg) or vehicle control daily via oral gavage.[2]

-

Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and animal body weight 2-3 times per week.[11]

-

Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, histology).

-

Data Analysis: Plot tumor growth curves and analyze for statistically significant differences between treatment and control groups. Calculate tumor growth inhibition.

Conclusion

This compound is a valuable research tool for investigating the role of the PI3K signaling pathway in cancer biology. Its potent and specific inhibition of class I PI3K isoforms allows for the targeted interrogation of this critical pathway. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies to explore PI3K-dependent signaling and evaluate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Profile of this compound and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment with the PI3K inhibitor this compound (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical and clinical evaluation of this compound (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment with the PI3K inhibitor this compound (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Lentiviral-Based Models for Studying Buparlisib Resistance

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing lentiviral-based models for the investigation of resistance mechanisms to Buparlisib (BKM120), a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. The protocols and data presented herein are intended to facilitate the development and characterization of robust in vitro models of this compound resistance, aiding in the identification of novel therapeutic targets and strategies to overcome it.

Introduction to this compound and Resistance

This compound is a potent oral inhibitor of all four isoforms of class I PI3K (α, β, γ, δ) and has been evaluated in numerous clinical trials for various malignancies.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in human cancers.[3][4][5] Despite initial promising preclinical activity, the clinical efficacy of this compound has been hampered by both intrinsic and acquired resistance. Understanding the molecular mechanisms that drive this resistance is paramount for the development of effective combination therapies and next-generation inhibitors.

Lentiviral vectors are a powerful tool for creating stable and reproducible cell line models to study drug resistance. They can be used to mediate the long-term overexpression of specific genes or to achieve sustained gene knockdown using technologies like short hairpin RNA (shRNA) or CRISPR-Cas9 gene editing.[6][7] These models are invaluable for dissecting the complex signaling networks that contribute to this compound resistance.

Key Signaling Pathways in this compound Resistance

1. The PI3K/AKT/mTOR Pathway:

The canonical PI3K/AKT/mTOR pathway is the direct target of this compound. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT, in turn, phosphorylates a multitude of downstream substrates, including mTOR, to promote cell survival and proliferation.[4][5][8][9] Resistance can emerge through various mechanisms that reactivate this pathway downstream of PI3K or through the activation of bypass signaling routes.

2. PIM Kinase and NRF2-Mediated Redox Signaling:

A significant mechanism of resistance to PI3K inhibitors involves the upregulation of PIM kinases. PIM kinases can promote resistance by enhancing the activity of the transcription factor NRF2.[3][10] NRF2 is a master regulator of the antioxidant response. Its activation leads to the expression of genes that combat reactive oxygen species (ROS), thereby mitigating the cytotoxic effects of PI3K inhibition.[3][11] PIM kinase can increase NRF2 levels and activity through multiple mechanisms, including promoting its translation and preventing its degradation.[3][10][12]

Quantitative Data: this compound Sensitivity in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the efficacy of a drug. The following tables summarize reported IC50 values for this compound in different cancer cell lines, including models where resistance has been induced.

Table 1: this compound IC50 in Parental Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |

| LNCaP/EV | Prostate Cancer | 0.80 | [10] |

| PC-3 | Prostate Cancer | >10 | [10] |

| MCF-7 | Breast Cancer | 0.173 | [13] |

| A204 | Rhabdomyosarcoma | ~0.56 | [13] |

| TC-174 | Ewing Sarcoma | ~1.1 | [13] |

| A4573 | Ewing Sarcoma | ~1.9 | [13] |

| Various PDAC | Pancreatic Cancer | 0.47 - 2.47 | [14] |

Table 2: this compound IC50 in Models of Acquired Resistance

| Cell Line Model | Resistance Mechanism | This compound IC50 (µM) | Reference |

| LNCaP/PIM1 | PIM1 Overexpression | 1.75 | [10] |

| LNCaP/PIM1 + PIM447 (3 µM) | PIM1 Overexpression + PIM Inhibitor | 0.39 | [10] |

| mPrEC/PIM1 | PIM1 Overexpression | 1.18 | [3] |

| mPrEC/PIM1 + PIM447 (3 µM) | PIM1 Overexpression + PIM Inhibitor | 0.35 | [3] |

Experimental Protocols

Protocol 1: Generation of Lentiviral Particles for Gene Overexpression or shRNA/sgRNA Delivery

This protocol describes the production of high-titer lentiviral particles in HEK293T cells using a second-generation packaging system.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

Transfection reagent (e.g., PEI, Lipofectamine 3000)

-

Lentiviral transfer plasmid (containing your gene of interest, shRNA, or sgRNA)

-

Lentiviral packaging plasmid (e.g., psPAX2)

-

Lentiviral envelope plasmid (e.g., pMD2.G)

-

0.45 µm syringe filters

-

10 cm tissue culture dishes

Procedure:

-

Day 0: Seed HEK293T Cells

-

Plate HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.

-

-

Day 1: Transfection

-

In separate tubes, prepare DNA mixes for transfection according to the manufacturer's protocol for your chosen transfection reagent. A common ratio for a 10 cm dish is:

-

10 µg transfer plasmid

-

7.5 µg packaging plasmid (e.g., psPAX2)

-

2.5 µg envelope plasmid (e.g., pMD2.G)

-

-

Add the DNA mixture to Opti-MEM.

-

In a separate tube, add the transfection reagent to Opti-MEM.

-

Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.

-

Add the transfection complex dropwise to the HEK293T cells.

-

-

Day 2: Media Change

-

Approximately 18-24 hours post-transfection, carefully remove the media containing the transfection complex and replace it with fresh, complete DMEM.

-

-

Day 3-4: Virus Harvest

-

At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.

-

Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cell debris.

-

Filter the cleared supernatant through a 0.45 µm filter.

-

The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use.

-

Protocol 2: Generation of Stable Cell Lines with Lentiviral Transduction

This protocol outlines the steps for transducing a target cancer cell line to create a stable population of cells with the desired genetic modification.

Materials:

-

Target cancer cell line

-

Complete culture medium for the target cell line

-

Lentiviral particle stock (from Protocol 1)

-

Polybrene (infection enhancer)

-

Selection antibiotic (e.g., Puromycin, Blasticidin, depending on the transfer plasmid)

-

6-well or 12-well tissue culture plates

Procedure:

-

Determine Optimal Antibiotic Concentration (Kill Curve):

-

Before transduction, it is crucial to determine the minimum concentration of the selection antibiotic that kills 100% of the untransduced target cells within 3-5 days.

-

Plate the target cells at a low density and treat with a range of antibiotic concentrations.

-

-

Day 1: Seed Target Cells

-

Plate the target cells in a 6-well or 12-well plate at a density that will result in 50-70% confluency on the day of transduction.

-

-

Day 2: Transduction

-

Thaw the lentiviral aliquot on ice.

-

Prepare transduction media by adding Polybrene to the complete culture medium for your target cells (a final concentration of 4-8 µg/mL is common).

-

Remove the old media from the target cells and replace it with the transduction media.

-

Add the desired amount of lentiviral supernatant to each well. It is advisable to test a range of multiplicities of infection (MOI) to optimize transduction efficiency.

-

Incubate the cells for 24-48 hours.

-

-

Day 4 onwards: Antibiotic Selection

-

Remove the virus-containing media and replace it with fresh, complete media containing the predetermined optimal concentration of the selection antibiotic.

-

Continue to culture the cells, replacing the antibiotic-containing media every 2-3 days.

-

Untransduced cells will die off, leaving a stable, polyclonal population of transduced cells.

-

Once a stable population is established, expand the cells for downstream experiments.

-

Protocol 3: Lentiviral shRNA/CRISPR-Cas9 Screen to Identify this compound Resistance Genes

This protocol provides a general workflow for conducting a pooled lentiviral screen to identify genes whose loss-of-function confers resistance to this compound.

Procedure:

-

Library Transduction:

-

Selection of Transduced Cells:

-

Select the transduced cell population with the appropriate antibiotic (e.g., puromycin) to eliminate untransduced cells.

-

-

This compound Treatment:

-

Split the population of transduced cells into two groups: a control group cultured in standard media and a treatment group cultured in media containing this compound at a concentration that inhibits the growth of the parental cells (e.g., IC50 or higher).

-

Culture the cells for a sufficient period to allow for the selection of resistant clones.

-

-

Genomic DNA Extraction and Sequencing:

-

Harvest cells from both the control and this compound-treated populations and extract genomic DNA.

-

Use PCR to amplify the shRNA or sgRNA-encoding regions from the genomic DNA.

-

Perform next-generation sequencing (NGS) to determine the relative abundance of each shRNA or sgRNA in both populations.

-

-

Data Analysis:

-

Analyze the sequencing data to identify shRNAs or sgRNAs that are significantly enriched in the this compound-treated population compared to the control population. The genes targeted by these enriched shRNAs/sgRNAs are candidate this compound resistance genes.

-

Conclusion

Lentiviral-based models are indispensable tools for elucidating the complex mechanisms of resistance to targeted therapies like this compound. By enabling stable genetic modification of cancer cell lines, researchers can effectively model clinical resistance, identify key signaling pathways involved, and screen for novel genetic drivers of resistance. The protocols and data provided in these application notes offer a framework for establishing and utilizing these powerful models to advance the development of more effective cancer therapies.

References

- 1. Deconvolution of this compound's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shRNA library screening identifies nucleocytoplasmic transport as a mediator of BCR-ABL1 kinase-independent resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CRISPR Cas9 Screening Libraries | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Acquired cancer tyrosine kinase inhibitor resistance: ROS as critical determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor this compound (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lentiviral shRNA screen of genes associated with multidrug resistance identifies PRP-4 as a new regulator of chemoresistance in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Acquired Resistance to Buparlisib Treatment

Welcome to the technical support center for researchers encountering acquired resistance to Buparlisib (BKM120) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify the underlying mechanisms of resistance and guide your experimental strategy.